4-(3-Chloro-4-methylphenyl)benzyl alcohol
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Overview
Description
4-(3-Chloro-4-methylphenyl)benzyl alcohol is an organic compound with the molecular formula C14H13ClO It is a derivative of benzyl alcohol, where the benzyl group is substituted with a 3-chloro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-methylphenyl)benzyl alcohol typically involves the reaction of 3-chloro-4-methylbenzyl chloride with benzyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methylphenyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(3-Chloro-4-methylphenyl)benzaldehyde or 4-(3-Chloro-4-methylphenyl)benzoic acid.
Reduction: 4-(3-Chloro-4-methylphenyl)toluene.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
4-(3-Chloro-4-methylphenyl)benzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methylphenyl)benzyl alcohol involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-4-methylphenyl)benzoic acid
- 4-(3-Chloro-4-methylphenyl)benzaldehyde
- 4-(3-Chloro-4-methylphenyl)toluene
Uniqueness
4-(3-Chloro-4-methylphenyl)benzyl alcohol is unique due to the presence of both the benzyl alcohol and the 3-chloro-4-methylphenyl groups. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
885963-00-8 |
---|---|
Molecular Formula |
C14H13ClO |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
[4-(3-chloro-4-methylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H13ClO/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-8,16H,9H2,1H3 |
InChI Key |
FTWGMAWSUAURET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)CO)Cl |
Origin of Product |
United States |
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